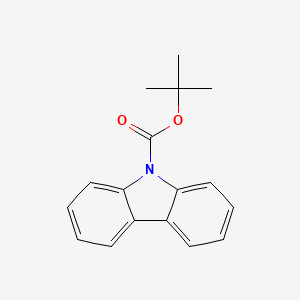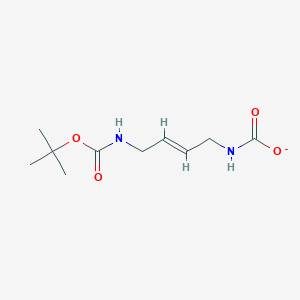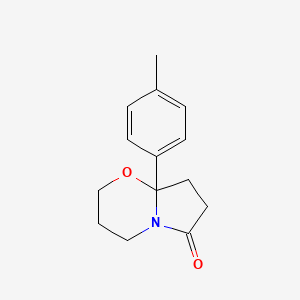![molecular formula C9H7BrClN3 B12110308 6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12110308.png)
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the pyrido[2,3-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-dimethylpyrido[2,3-d]pyrimidine.
Chlorination: Chlorination is carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the compound’s oxidation state.
Applications De Recherche Scientifique
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine: Unique due to its specific substitution pattern.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but different substitution positions.
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a cyclopentyl group instead of methyl groups.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C9H7BrClN3 |
|---|---|
Poids moléculaire |
272.53 g/mol |
Nom IUPAC |
6-bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7BrClN3/c1-4-7(10)3-6-8(11)13-5(2)14-9(6)12-4/h3H,1-2H3 |
Clé InChI |
XBRIXUPKDHAEBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=N1)N=C(N=C2Cl)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


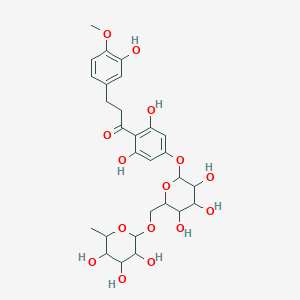
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)

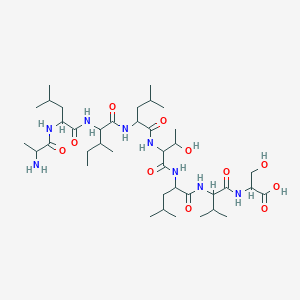
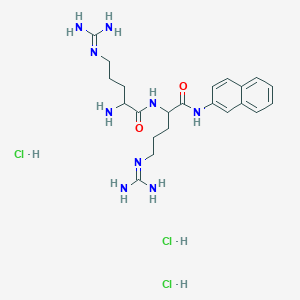
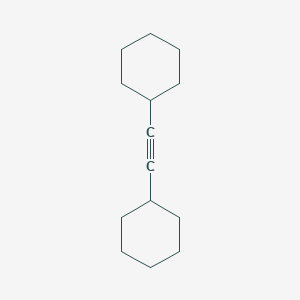
![(2-Methoxy-phenyl)-(5-methyl-[1,3,4]oxadiazol-2-yl)-methanone](/img/structure/B12110262.png)

![5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B12110267.png)
![2,3,4,5-Tetrahydrothieno[3,4-b][1,4]dioxocine](/img/structure/B12110275.png)

